{1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol
Description
{1-[2-(Ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol is a triazole-based compound featuring a hydroxymethyl group at the 4-position of the triazole ring and an ethylaminoethyl substituent at the 1-position. This structure combines polar functional groups (hydroxyl and amine) with a heterocyclic core, making it a versatile scaffold for pharmaceutical and catalytic applications. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method for triazole formation .
Properties
Molecular Formula |
C7H14N4O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[1-[2-(ethylamino)ethyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C7H14N4O/c1-2-8-3-4-11-5-7(6-12)9-10-11/h5,8,12H,2-4,6H2,1H3 |
InChI Key |
BYMDDPJVMMPYFY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C=C(N=N1)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alkyne precursor + Azide precursor → 1,2,3-Triazole derivative
- Step 1: Synthesize or procure an appropriate alkyne bearing the desired side chain, such as propargyl derivatives functionalized with amino groups.
- Step 2: Prepare the azide component, which contains the ethylaminoethyl group, potentially via nucleophilic substitution of halogenated intermediates with azide ions.
- Step 3: Conduct the CuAAC reaction in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with copper(I) catalysts (e.g., CuSO₄ and sodium ascorbate) under inert atmosphere.
- Step 4: Reflux or stir at room temperature, typically at 80–100°C, for 12–24 hours until completion.
- Step 5: Purify the crude product via column chromatography, using solvents like ethyl acetate or toluene.
Nucleophilic Substitution Approach
2-(Chloroethyl)amine derivative + 4-Formyltriazole → 1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl]methanol
- Step 1: Synthesize or obtain a 4-formyltriazole intermediate.
- Step 2: React with 2-chloroethylamine or its derivatives in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
- Step 3: The nucleophilic amine attacks the electrophilic chloroethyl group, forming the desired side chain.
- Step 4: The reaction mixture is stirred at ambient or slightly elevated temperature (25–50°C) for several hours.
- Step 5: Purify via recrystallization or chromatography.
- This method allows for selective functionalization at the 4-position of the triazole ring.
- The process benefits from the use of protecting groups if necessary to prevent side reactions.
Purification and Characterization
- Crystallization: The final compound can be obtained via crystallization from solvents such as methanol, ethanol, or ethyl acetate, often with seed crystals to improve purity.
- Spectroscopic Analysis: Confirm structure via NMR (¹H, ¹³C), IR, and mass spectrometry.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Purification | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| CuAAC (Click Chemistry) | Alkynes + Azides, CuSO₄, Sodium ascorbate | DMF, DMSO | 80–100°C | 12–24 hours | Chromatography | High regioselectivity, high yield | Requires azide precursors |
| Nucleophilic Substitution | 4-Formyltriazole + Chloroethylamine | Acetonitrile | 25–50°C | Several hours | Recrystallization | Simpler setup | Less regioselectivity |
Research Findings and Notes
- Reaction Conditions: Patent literature indicates that controlling temperature (110–130°C) and molar ratios (excess triazole) improves yield and purity.
- Side Products: Formation of symmetric triazoles can occur; minimizing this involves precise stoichiometry and reaction control.
- Yield Optimization: Use of suitable solvents like toluene or ethyl acetate, and crystallization techniques, enhances product isolation.
- Intermediate Stability: The triazole intermediates are generally stable under inert conditions but require careful handling during synthesis.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triazole ring would produce a dihydrotriazole derivative.
Scientific Research Applications
Chemistry
In chemistry, {1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making it a valuable scaffold in drug discovery.
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit antimicrobial, antifungal, or anticancer activities, depending on their specific structure and functional groups.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and resistance to degradation.
Mechanism of Action
The mechanism of action of {1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
The ethylaminoethyl side chain distinguishes this compound from analogs with alternative substituents. Key comparisons include:
Table 1: Substituent Effects on Properties
Key Insights :
- Polar vs. Aromatic Substituents: The ethylaminoethyl group enhances water solubility compared to halogenated aryl analogs, which may improve bioavailability in aqueous environments .
- Biological Activity: Aryl-substituted triazoles (e.g., chlorophenyl derivatives) show antimicrobial activity , while the ethylaminoethyl group may favor interactions with neurological or kinase targets .
Functional Group Modifications
Hydroxymethyl vs. Alternative Functional Groups
- Purine-Linked Triazoles (e.g., 11d and 11h in ): Replace hydroxymethyl with purine moieties. Lower yields (7–8%) compared to simpler triazoles, suggesting synthetic challenges .
Table 2: Functional Group Impact
Biological Activity
{1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol, also known as (1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, is a compound belonging to the triazole family. Triazoles are recognized for their diverse biological activities and are widely utilized in medicinal chemistry. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
- IUPAC Name : this compound hydrochloride
- Molecular Formula : C7H14N4O·Cl
- Molecular Weight : 194.67 g/mol
- CAS Number : 1824028-32-1
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The triazole ring can act as a ligand for enzymes or receptors, modulating their activity. The presence of the ethylamino group enhances binding affinity and specificity towards biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance:
- Antibacterial Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : It has demonstrated potential in inhibiting various fungal strains.
Anticancer Potential
Triazole compounds have been investigated for their anticancer properties. Studies have suggested that this compound may:
- Induce apoptosis in cancer cells through cell cycle arrest.
- Exhibit cytotoxic effects on different cancer cell lines.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer effects of triazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutic agents. Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell proliferation and survival pathways.
Q & A
Q. What synthetic methodologies are recommended for preparing {1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol, and how can reaction yields be optimized?
The compound can be synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a robust click chemistry approach. A typical protocol involves:
- Reacting a terminal alkyne (e.g., propargyl alcohol derivatives) with an azide precursor containing the ethylaminoethyl group.
- Using Cu(OAc)₂ or CuSO₄ with sodium ascorbate as a catalytic system in a solvent like THF or DMF at room temperature .
- Yield optimization strategies include adjusting stoichiometry (1.2:1 azide:alkyne ratio), solvent polarity (e.g., THF/water mixtures), and catalyst loading (5–10 mol%). Post-reaction purification via column chromatography or crystallization (e.g., methanol/dichloromethane) improves purity .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- 1H/13C NMR : Confirm regioselectivity (1,4-substitution pattern) and integration ratios for the triazole ring (δ ~7.5–8.5 ppm) and ethylaminoethyl side chain (δ ~2.5–3.5 ppm for CH₂ groups) .
- FT-IR : Identify hydroxyl (-OH) stretching (~3200–3400 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities arising from conflicting NMR and computational data?
Discrepancies between experimental NMR and computational predictions (e.g., DFT-optimized structures) can be addressed via:
- X-ray crystallography : Determine absolute configuration and bond lengths. For example, slow evaporation from methanol/dichloromethane (1:1 v/v) yields crystals suitable for single-crystal X-ray diffraction .
- SHELXL refinement : Refine crystallographic data to resolve torsional angles and hydrogen-bonding networks, particularly for the ethylaminoethyl side chain .
Q. What strategies are effective for analyzing the compound’s biological activity across divergent cell lines?
- Dose-response assays : Use IC₅₀ determinations (e.g., MTT assays) in cancer cell lines (e.g., A549, P19) with paeonol or cisplatin as positive controls .
- Molecular docking : Simulate interactions with target proteins (e.g., tyrosinase, IGF-1R) using software like AutoDock Vina. Focus on hydrogen bonding between the triazole/methanol groups and active-site residues .
- Kinetic inhibition studies : For enzyme targets, perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes .
Q. How can researchers address low yields in functionalization reactions (e.g., phosphonate coupling)?
- Appel reaction : Convert the methanol group to a bromomethyl intermediate using CBr₄/PPh₃ in dichloromethane .
- Michaelis-Becker reaction : Couple phosphonates to the bromomethyl intermediate in THF with NaH as a base. Optimize reaction time (12–24 hrs) and temperature (0°C to RT) .
Data Contradiction and Reproducibility
Q. How should conflicting cytotoxicity data in primary vs. metastatic cell lines be analyzed?
- Cell-line validation : Ensure consistent passage numbers and culture conditions (e.g., hypoxia vs. normoxia).
- Pathway-specific assays : Quantify apoptosis (Annexin V/PI staining) or autophagy (LC3-II Western blot) to identify mechanistic differences .
- Meta-analysis : Compare results with structurally analogous triazoles (e.g., benzyl-substituted derivatives) to contextualize structure-activity relationships .
Q. What steps ensure reproducibility in CuAAC-based syntheses?
- Strict anhydrous conditions : Use molecular sieves or argon atmospheres to prevent Cu(I) oxidation.
- Azide purity : Confirm azide precursors (e.g., 2-(ethylamino)ethyl azide) via IR (sharp -N₃ peak at ~2100 cm⁻¹) .
Structural and Functional Optimization
Q. What modifications enhance the compound’s solubility for in vivo studies?
Q. How can the compound be integrated into PROTACs for targeted protein degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
